HDHODH Inhibition: SF5 Scaffold vs Leflunomide
A focused library of SF5-containing compounds, including isoxazole derivatives, was synthesized and evaluated for inhibition of human dihydroorotate dehydrogenase (HDHODH). The deployment of an SF5 bioisostere in an analog of the clinically used drug Leflunomide resulted in improved inhibition of HDHODH compared to the parent drug [1]. While the exact compound (3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole) was not directly tested in this study, the data demonstrates the potential of the SF5 group to enhance target engagement in this scaffold class.
| Evidence Dimension | Inhibition of human dihydroorotate dehydrogenase (HDHODH) |
|---|---|
| Target Compound Data | Not directly measured for the specific compound; class-level inference from an SF5-isoxazole analog. |
| Comparator Or Baseline | Leflunomide (parent drug, non-fluorinated isoxazole scaffold) |
| Quantified Difference | Improved inhibition (qualitative statement from source; specific IC50 values not provided in abstract). |
| Conditions | In vitro HDHODH enzyme inhibition assay. |
Why This Matters
This demonstrates that the -SF5 group can significantly improve target inhibition relative to a clinically validated non-fluorinated scaffold, making SF5-containing analogs like 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole valuable for hit-to-lead optimization in programs targeting HDHODH.
- [1] Jose A, Guest D, LeGay R, et al. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. ChemMedChem. 2022;17(7):e202100641. View Source
